molecular formula C10H16ClNO2 B3085934 2-[(2-Methoxybenzyl)amino]ethanol hydrochloride CAS No. 1158393-91-9

2-[(2-Methoxybenzyl)amino]ethanol hydrochloride

Cat. No.: B3085934
CAS No.: 1158393-91-9
M. Wt: 217.69 g/mol
InChI Key: BKUYJEMOCLVNGN-UHFFFAOYSA-N
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Description

“2-[(2-Methoxybenzyl)amino]ethanol hydrochloride” is a chemical compound with the CAS number 1158393-91-9 . It has a molecular weight of 217.7 . The compound is solid in physical form and is typically stored at room temperature .


Molecular Structure Analysis

The linear formula of “this compound” is C10 H15 N O2 . Cl H . The InChI code is 1S/C10H15NO2.ClH/c1-13-10-5-3-2-4-9 (10)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H . This indicates the specific arrangement of atoms in the molecule and the bonds between them.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 217.7 .

Scientific Research Applications

Enzymatic Degradation of Pollutants

Research has shown interest in the use of oxidoreductive enzymes for the degradation of textile dyes and other pollutants in wastewater. These enzymes, including peroxidases and laccases, can act on pollutants even at very dilute concentrations. The study emphasizes the potential for enzymatic treatments to play a vital role in industrial wastewater management, with immobilized enzymes offering benefits in terms of stability and reusability (Husain, 2006).

Treatment of Organic Pollutants

Similar research highlights the application of enzymes and redox mediators in transforming recalcitrant organic pollutants found in industrial effluents. The study reviews various enzymes and redox mediators used to enhance the degradation efficiency of stubborn compounds, suggesting an optimistic future for enzyme-mediated treatments of aromatic compounds in wastewater (Husain & Husain, 2007).

Safety and Hazards

The safety data sheet (SDS) for “2-[(2-Methoxybenzyl)amino]ethanol hydrochloride” can be found online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow safety guidelines when handling chemical substances.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-13-10-5-3-2-4-9(10)8-11-6-7-12;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUYJEMOCLVNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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